5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

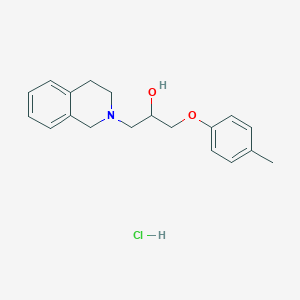

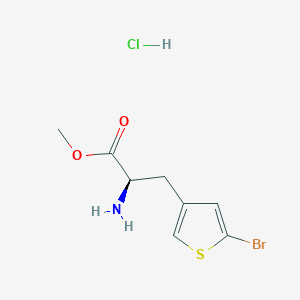

The compound “5-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiophene ring, a sulfamoyl group, and a carboxamide group .

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiophene ring also contributes to the planarity and aromaticity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the sulfamoyl group could potentially undergo hydrolysis, and the benzothiazole ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For instance, the presence of the polar sulfamoyl and carboxamide groups could enhance the compound’s water solubility .Applications De Recherche Scientifique

Sulfonamides in Scientific Research

Sulfonamides, which include a sulfamoyl moiety similar to the query compound, have been widely studied for their diverse biological activities. These compounds serve as a core structure in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent advancements have introduced novel sulfonamides with potential applications as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. The exploration of sulfonamides encompasses their antimicrobial, anticancer, and enzyme inhibition properties, indicating a broad spectrum of scientific applications (Carta, Scozzafava, & Supuran, 2012).

Thiophenes in Scientific Research

Thiophenes, featuring a sulfur atom within a heterocyclic aromatic ring, are central to many natural and synthetic compounds with valuable bioactivities. They are employed in medicinal chemistry for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Additionally, thiophenes are utilized in organic materials due to their electronic properties. The synthesis of thiophene derivatives, such as those involving catalytic processes and green chemistry approaches, highlights their significance in developing new pharmaceuticals and organic materials (Xuan, 2020).

Environmental Applications

The environmental fate and behavior of related compounds, such as parabens (which share some functional similarities with sulfonamides and thiophenes in terms of synthetic applications), have been extensively reviewed. Studies focus on their biodegradability, occurrence in aquatic environments, and potential as emerging contaminants. These insights are crucial for understanding the environmental impact of various chemical compounds and developing strategies for their removal or degradation (Haman, Dauchy, Rosin, & Munoz, 2015).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Mode of Action

It’s worth noting that similar compounds have been shown to have significant anti-inflammatory and analgesic activities .

Biochemical Pathways

Related compounds have been associated with the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid . This process is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Result of Action

Similar compounds have been associated with significant anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3S3/c13-10-4-3-8(20-10)11(17)16-12-15-7-2-1-6(22(14,18)19)5-9(7)21-12/h1-5H,(H2,14,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRVNWJFKPUYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-butoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970972.png)

![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)

![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)

![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)

![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)

![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)